![molecular formula C20H12Cl2O3S B2402153 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate CAS No. 306730-08-5](/img/structure/B2402153.png)
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H12Cl2O3S and its molecular weight is 403.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocrosslinkable Polymer Applications
The compound has been used in the synthesis of various photocrosslinkable polymers. For example, Suresh et al. (2016) synthesized a polymer based on triazine containing a derivative of 4-[3-(2,4-dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate, which exhibited enhanced photocrosslinking properties and thermal stability. This development is crucial for materials science, particularly in areas requiring stable polymers with specific light-responsive characteristics (Suresh et al., 2016).
Antimicrobial Activity and Drug Delivery
The compound has been integrated into polymeric structures for antimicrobial applications. Arun et al. (2003) synthesized a polymeric drug incorporating a derivative of this compound, demonstrating significant antimicrobial activity. This highlights its potential in developing new antimicrobial agents or coatings, especially in medical and healthcare applications (Arun et al., 2003).
Corrosion Inhibition
Derivatives of this compound have been studied for their corrosion inhibition properties. For instance, Lgaz et al. (2017) investigated the effectiveness of similar chalcone derivatives in preventing mild steel corrosion in acidic environments. This research indicates potential industrial applications, especially in metal preservation and protection (Lgaz et al., 2017).
Nonlinear Optical Properties
The compound has been involved in the synthesis of materials with nonlinear optical properties. Anandan et al. (2018) synthesized thiophene dyes, including derivatives of this compound, which showed promising applications in optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
Mechanism of Action
Target of Action
A similar synthetic dichloro-substituted aminochalcone has been studied for its antitrypanosomiasis activity . The protein targets of the evolutionary cycle of T. cruzi were considered in this study .
Mode of Action
The study on the similar compound suggests that it acts on the active site of the cyp51 receptor . The compound establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51, was studied .
Pharmacokinetics
The similar compound was characterized for its pharmacokinetics and pharmacodynamics . The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
The similar compound showed effectiveness against trypomastigotes . It also showed stable pharmacodynamics against the CYP51 target .
Action Environment
The similar compound can form reactive metabolites from n-conjugation and c=c epoxidation . This indicates that the compound’s action might be influenced by the environment in which it is administered.
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O3S/c21-15-7-3-13(17(22)12-15)6-10-18(23)14-4-8-16(9-5-14)25-20(24)19-2-1-11-26-19/h1-12H/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKFVBKVZMUGNQ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(4-chlorophenyl)methyl]-1,3,4,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2402070.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)
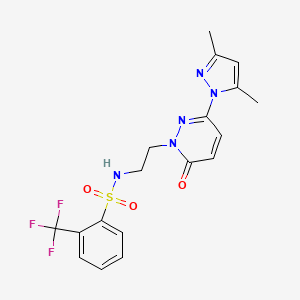
![N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2402074.png)
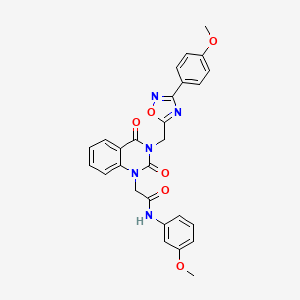
![8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402076.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402077.png)

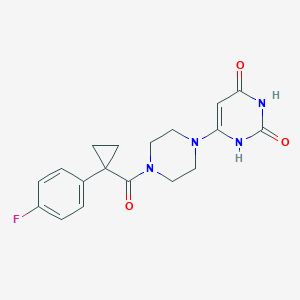
![N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402086.png)
![N-(3-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2402087.png)
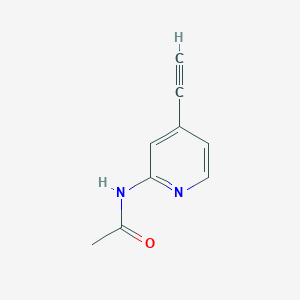
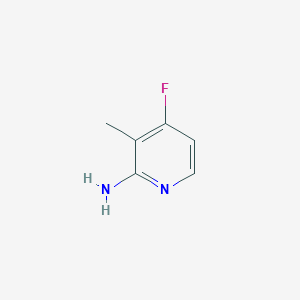
![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)
